N-methyl-1-methylsulfonyl-N-(1H-pyrrol-2-ylmethyl)cyclobutane-1-carboxamide
Description
N-methyl-1-methylsulfonyl-N-(1H-pyrrol-2-ylmethyl)cyclobutane-1-carboxamide is a complex organic compound that features a cyclobutane ring, a pyrrole moiety, and a sulfonyl group
Properties
IUPAC Name |
N-methyl-1-methylsulfonyl-N-(1H-pyrrol-2-ylmethyl)cyclobutane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-14(9-10-5-3-8-13-10)11(15)12(6-4-7-12)18(2,16)17/h3,5,8,13H,4,6-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLGUPKTNGQTGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CN1)C(=O)C2(CCC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-methylsulfonyl-N-(1H-pyrrol-2-ylmethyl)cyclobutane-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the cyclobutane ring, which can be functionalized through various substitution reactions. The introduction of the sulfonyl group can be achieved using sulfonyl chlorides under basic conditions. The pyrrole moiety can be attached via a nucleophilic substitution reaction, often using a pyrrole derivative and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-methylsulfonyl-N-(1H-pyrrol-2-ylmethyl)cyclobutane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the pyrrole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrrole ring or the cyclobutane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could yield simpler amides or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties that make it useful in the development of pharmaceuticals.
Medicine: It could be explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: The compound might be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-methyl-1-methylsulfonyl-N-(1H-pyrrol-2-ylmethyl)cyclobutane-1-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The sulfonyl group could play a role in binding to active sites, while the pyrrole moiety might interact with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
N-methyl-1-methylsulfonyl-N-(1H-indol-2-ylmethyl)cyclobutane-1-carboxamide: Similar structure but with an indole ring instead of a pyrrole ring.
N-methyl-1-methylsulfonyl-N-(1H-pyrrol-3-ylmethyl)cyclobutane-1-carboxamide: Similar structure but with the pyrrole ring attached at a different position.
Uniqueness
N-methyl-1-methylsulfonyl-N-(1H-pyrrol-2-ylmethyl)cyclobutane-1-carboxamide is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. The combination of a cyclobutane ring with a pyrrole moiety and a sulfonyl group is relatively rare, making this compound a valuable subject for further research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
